molecular formula C6H11ClF3NO B6165214 (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride CAS No. 1984154-08-6

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B6165214
CAS No.: 1984154-08-6
M. Wt: 205.60 g/mol
InChI Key: DHUVHUWVIKPNBD-NUBCRITNSA-N
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Description

(2R)-2-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethoxy-substituted methyl group at the 2-position of the pyrrolidine ring. The (2R) stereochemistry and the electron-withdrawing trifluoromethoxy group contribute to its unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

CAS No.

1984154-08-6

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(2R)-2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H/t5-;/m1./s1

InChI Key

DHUVHUWVIKPNBD-NUBCRITNSA-N

Isomeric SMILES

C1C[C@@H](NC1)COC(F)(F)F.Cl

Canonical SMILES

C1CC(NC1)COC(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular framework . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in drug development due to its structural characteristics, which may enhance biological activity. The trifluoromethoxy group is known to increase lipophilicity, potentially improving membrane permeability and bioavailability, making it a candidate for central nervous system (CNS) drugs and metabolic pathway modulators.

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antidepressant Effects : Similar compounds have been linked to antidepressant properties, suggesting potential for mood disorder treatments.
  • CNS Modulation : Its structure may allow it to modulate neurotransmitter systems effectively.

Synthesis and Chemical Properties

The synthesis of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride typically involves several key steps, including the careful selection of reagents and conditions to ensure high yields and purity. The chemical reactivity can be analyzed through various reaction types, which are crucial for understanding its potential modifications for drug synthesis.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds containing trifluoromethoxy groups, indicating their significance in modern drug discovery:

  • FDA-Approved Trifluoromethyl Group-Containing Drugs : A review highlighted various FDA-approved drugs containing trifluoromethyl groups, showcasing their therapeutic relevance and potential applications in treating diverse medical conditions .
  • Novel Drug Development : Research into new derivatives of pyrrolidine has shown promise in developing effective treatments for neurological disorders, with ongoing studies focusing on optimizing the pharmacokinetic properties of these compounds .

Mechanism of Action

The mechanism of action of (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to pyrrolidine hydrochlorides with varying substituents (Table 1). Key differences arise from the substituent’s electronic, steric, and lipophilic properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Source/Reference
(2R)-2-[(Trifluoromethoxy)methyl]pyrrolidine HCl -(CH₂)OCF₃ ~221.6 (estimated) High lipophilicity (LogP ~1.8–2.2 inferred) Inferred from analogs
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl -C₆H₃F₂ 232.7 Bioactive scaffold for CNS targets PharmaBlock
(2R)-2-(tert-Butoxy)methylpyrrolidine HCl -(CH₂)O-tBu 193.7 Intermediate for chiral synthesis American Elements
(2R)-2-Methylpyrrolidine HCl -CH₃ 135.6 Building block for peptidomimetics PharmaBlock
(2R)-2-(2-Bromophenyl)pyrrolidine HCl -C₆H₄Br 262.6 Halogenated aryl for cross-coupling reactions Supplier data

Key Observations :

Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, which may stabilize intermediates in nucleophilic reactions compared to electron-donating groups like -CH₃ or -O-tBu .

Stereochemical Impact : All listed analogs retain the (2R) configuration, critical for enantioselective interactions in drug-receptor binding .

Biological Activity

(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative notable for its trifluoromethoxy group, which enhances its biological activity and pharmacological potential. This compound has garnered interest in medicinal chemistry due to its diverse biological effects, including potential antidepressant and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a pyrrolidine ring with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group increases lipophilicity, potentially improving membrane permeability and bioavailability. This modification is crucial for its interaction with biological targets.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that the trifluoromethoxy group can enhance the potency of compounds in inhibiting serotonin uptake, which is a common mechanism for antidepressant activity .

Table 1: Comparison of Antidepressant Activities

Compound NameMechanism of ActionPotency (IC50)
This compoundSerotonin reuptake inhibitionTBD
FluoxetineSelective serotonin reuptake inhibitor10 nM
VenlafaxineSerotonin-norepinephrine reuptake inhibitor50 nM

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar pyrrolidine derivatives have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundTBDTBD
CiprofloxacinE. coli2 µg/mL
MethicillinS. aureus0.5 µg/mL

Case Studies

  • Antidepressant Efficacy : A study investigated the effects of various pyrrolidine derivatives on serotonin uptake in neuronal cultures. Results indicated that compounds with trifluoromethoxy groups showed significantly enhanced inhibition compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors the inclusion of fluorinated moieties .
  • Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial efficacy of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with MIC values comparable to established antibiotics .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Serotonin Transporters : The trifluoromethoxy substitution may enhance binding affinity to serotonin transporters, leading to increased serotonin levels in synaptic clefts.
  • Bacterial Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, potentially disrupting their integrity and function.

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